1H-Benzo[DE]thiazolo[5,4-G]isoquinoline
CAS No.: 169147-51-7
Cat. No.: VC0061337
Molecular Formula: C13H8N2S
Molecular Weight: 224.281
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169147-51-7 |
|---|---|
| Molecular Formula | C13H8N2S |
| Molecular Weight | 224.281 |
| Standard InChI | InChI=1S/C13H8N2S/c1-2-8-5-14-6-9-4-11-13(16-7-15-11)10(3-1)12(8)9/h1-2,4-7H,3H2 |
| Standard InChI Key | IUPRSBHXHNFRJA-UHFFFAOYSA-N |
| SMILES | C1C=CC2=CN=CC3=CC4=C(C1=C23)SC=N4 |
Introduction
Chemical Structure and Properties
1H-Benzo[DE]thiazolo[5,4-G]isoquinoline features a distinct structural arrangement with a fused benzo and thiazole ring system connected to an isoquinoline moiety. This complex heterocyclic framework contributes to its unique chemical and physical properties.
Physical and Chemical Properties
The basic physicochemical properties of 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline are summarized in Table 1.
Table 1: Physicochemical Properties of 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline
| Property | Value |
|---|---|
| CAS Registry Number | 169147-51-7 |
| Molecular Formula | C₁₃H₈N₂S |
| Molecular Weight | 224.281 g/mol |
| Standard InChI | InChI=1S/C13H8N2S/c1-2-8-5-14-6-9-4-11-13(16-7-15-11)10(3-1)12(8)9/h1-2,4-7H,3H2 |
| Standard InChIKey | IUPRSBHXHNFRJA-UHFFFAOYSA-N |
| SMILES | C1C=CC2=CN=CC3=CC4=C(C1=C23)SC=N4 |
The compound contains two nitrogen atoms and one sulfur atom within its heterocyclic structure, contributing to its unique chemical properties and potential for diverse chemical reactions.
Structural Features
The 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline structure comprises:
-
A thiazole ring (five-membered ring containing nitrogen and sulfur)
-
An isoquinoline core (a bicyclic aromatic compound)
-
A fused benzo group
-
A unique arrangement where the thiazole is fused at the [5,4-G] position of the isoquinoline moiety
This structural arrangement creates a planar molecule with an extended π-conjugated system, which influences its spectroscopic properties and potential for intermolecular interactions.
Synthesis Methods
The synthesis of 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline typically involves multi-step reactions starting from readily available precursors. Several synthetic approaches have been documented in the literature.
General Synthetic Routes
A common synthetic pathway for thiazoloisoquinolines involves the use of 5-nitroisoquinoline and 6-nitrobenzothiazole as starting materials. The synthesis frequently employs methods such as:
-
Palladium-catalyzed cross-coupling reactions
-
Cyclization under reflux conditions with suitable solvents
-
Multi-step transformations involving reduction and condensation reactions
Chakrabarty et al. developed a general synthesis of 2-substituted thiazolo[4,5-f]isoquinolines, which represents a related synthetic approach that could be adapted for the synthesis of 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline .
Specific Synthetic Example
An efficient approach for synthesizing thiazoloisoquinolines involves:
-
Nitration of the isoquinoline starting material
-
Reduction of the nitro group to an amine
-
Diazotization followed by reaction with a sulfur-containing reagent
-
Cyclization to form the thiazole ring
-
Final adjustments to achieve the desired substitution pattern
Biological Activities and Applications
Thiazoloisoquinolines, including 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline, have demonstrated several promising biological activities that make them valuable candidates for medicinal chemistry research.
Anti-inflammatory Activity
Related thiazoloisoquinolines have shown potential as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the development of anti-inflammatory drugs . In a study by Chakrabarty et al., several thiazolo[4,5-f]isoquinolines were screened for inhibition of COX-1 and COX-2, with some compounds showing moderate inhibitory activities .
Pharmaceutical Applications
The compound's unique structural properties make it a valuable scaffold for medicinal chemistry research, with potential applications including:
-
Development of novel anti-inflammatory agents
-
Design of anticancer compounds
-
Creation of pharmaceutical intermediates for diverse therapeutic applications
Research on related compounds suggests that modifications to the basic thiazoloisoquinoline structure can enhance specific biological activities, offering opportunities for the development of derivatives with improved pharmacological profiles .
Spectroscopic Analysis
Spectroscopic techniques are essential for characterizing 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline and confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structural features of 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline. While specific NMR data for this compound is limited in the search results, studies on related thiazoloisoquinolines can provide insights into its expected spectroscopic profile .
For example, related compounds like 4-{1,1-Difluoro-6-(phenylselanyl)-1H-1λ4,8λ4-thiazolo[3,2-c] oxadiazaborinin-3-yl}-N,N-dimethylaniline show characteristic signals for thiazole protons in the aromatic region (δ 7.0-8.0 ppm) .
Mass Spectrometry
Mass spectrometry is crucial for confirming the molecular weight and formula of 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline. The expected molecular ion peak would appear at m/z 224, corresponding to its molecular weight.
Infrared Spectroscopy
IR spectroscopy can reveal characteristic absorption bands for the functional groups present in the compound, including:
-
C=N stretching vibrations associated with the thiazole and isoquinoline rings
-
C-S stretching vibrations from the thiazole moiety
-
C=C stretching vibrations from the aromatic systems
Chemical Transformations and Reactivity
The unique structure of 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline allows for various chemical transformations that can lead to structurally diverse derivatives.
Oxidation Reactions
Like other thiazole-containing compounds, 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones. These transformations may alter the compound's electronic properties and potentially enhance its biological activities.
Substitution Reactions
The thiazole ring in thiazoloisoquinolines can undergo various substitution reactions, particularly at the 5-position. Studies on related compounds have demonstrated that organolithium reagents like lithium diisopropylamide (LDA) can be used as effective mediators for thiazole ring modifications, leading to 5-substituted thiazole derivatives .
Some potential electrophiles for such reactions include:
-
Carbon tetrachloride or carbon tetrabromide for halogenation
-
Methyl iodide for methylation
-
Diphenyl diselenide for selenylation
These transformations offer opportunities to create a library of derivatives with potentially enhanced biological activities or modified physicochemical properties .
Comparison with Related Compounds
1H-Benzo[DE]thiazolo[5,4-G]isoquinoline shares structural similarities with several other heterocyclic compounds. Comparing these related structures provides insights into the unique features and potential applications of this compound.
Comparison with 1H-Benzo[de]thiazolo[4,5-g]quinoline
1H-Benzo[de]thiazolo[4,5-g]quinoline (CAS: 83616-51-7) shares the same molecular formula (C₁₃H₈N₂S) as 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline but has a different arrangement of the fused ring system, as evidenced by its different InChIKey (YHCQHIDMEIGAEV-UHFFFAOYSA-N) . This structural isomerism results in distinct chemical properties and potentially different biological activities.
Comparison with Thiazolo[5,4-h]isoquinolin-2(1H)-one
Thiazolo[5,4-h]isoquinolin-2(1H)-one represents another related structure featuring a thiazole-isoquinoline fusion but includes a carbonyl group (C=O) in the thiazole ring . The presence of this carbonyl functionality introduces additional hydrogen-bonding capabilities that could influence the compound's biological interactions and physicochemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume